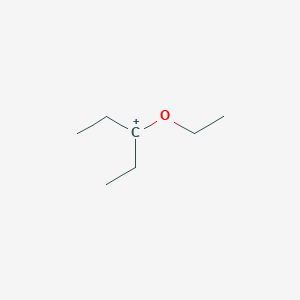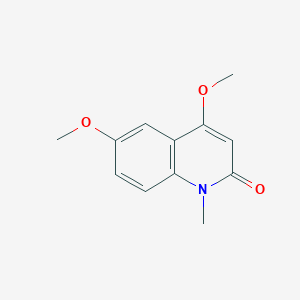
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, which is a fused ring system consisting of benzene and imidazole rings. The compound also contains a carbamate group, which is an ester of carbamic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-((methylthio)methoxy)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
科学研究应用
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The carbamate group can also interact with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used primarily in the textile and polymer industries.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative in some alcoholic beverages.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate is unique due to the presence of both the benzimidazole ring and the carbamate group, which confer distinct chemical and biological properties
属性
CAS 编号 |
54029-24-2 |
|---|---|
分子式 |
C11H13N3O3S |
分子量 |
267.31 g/mol |
IUPAC 名称 |
methyl N-[6-(methylsulfanylmethoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H13N3O3S/c1-16-11(15)14-10-12-8-4-3-7(17-6-18-2)5-9(8)13-10/h3-5H,6H2,1-2H3,(H2,12,13,14,15) |
InChI 键 |
HZWDNCIOQHHJRM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






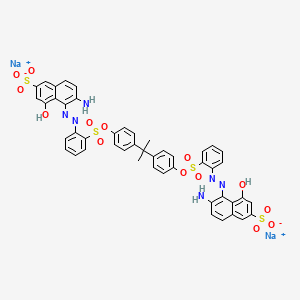
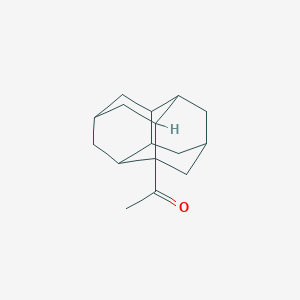
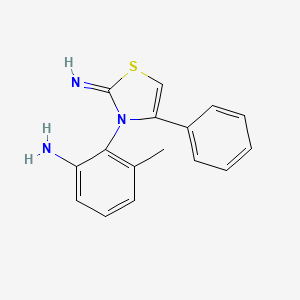
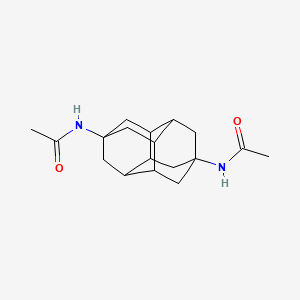

![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
